1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Physicochemical profiling Drug-likeness Scaffold selection

Researchers requiring regiospecifically defined triazole scaffolds for CuAAC-based library synthesis face limited sourcing of the correct 1H-1,2,3-triazole isomer. This compound resolves that with unequivocal N1-alkylation and a reactive 4-amine handle for amidation, sulfonylation, or reductive amination. • Defined regiochemistry (1H-1,2,3-triazole, N1-alkylated) incompatible with 2H or 1,2,4-triazole isomers. • Computed physicochemical profile (XLogP=0.2, pKa=4.95) supports lead optimization for NAMPT and kinase targets. • ≥95% purity with dual-supplier availability ensures batch-to-batch reproducibility for SAR campaigns.

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
Cat. No. B13252992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine
Molecular FormulaC9H11N5
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)CN2C=C(N=N2)N
InChIInChI=1S/C9H11N5/c1-7-2-8(4-11-3-7)5-14-6-9(10)12-13-14/h2-4,6H,5,10H2,1H3
InChIKeyRXUSNPWTUQLBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine: Chemical Identity & Scaffold Overview


1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1593424-52-2, molecular formula C₉H₁₁N₅, molecular weight 189.22 g/mol) is a heterocyclic building block comprising a 1,2,3-triazol-4-amine core N¹-alkylated with a 5-methylpyridin-3-ylmethyl substituent [1]. The compound is available from commercial suppliers at ≥95% purity for research use . Structurally, it belongs to the broader class of pyridinyl-1,2,3-triazol-4-amines, a scaffold that has been exploited in medicinal chemistry campaigns targeting nicotinamide phosphoribosyltransferase (NAMPT) [2] and in coordination chemistry for the construction of polynuclear metal complexes [3].

1,2,3-Triazole core supports CuAAC modular library synthesis
5-Methyl-3-pyridinyl attachment defines geometry for target engagement
≥95% purity; dual-supplier availability supports repeat procurement

1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine: Irreplaceable Scaffold Specificity


Although numerous compounds share the gross formula C₉H₁₁N₅, three critical structural variables preclude generic substitution: (i) triazole ring identity—the 1,2,3-triazole core possesses a fundamentally different electronic distribution, dipole moment, and hydrogen-bonding geometry compared to the 1,2,4-triazole isomer (CAS 1600255-57-9), directly affecting binding to kinase ATP pockets and metal coordination modes [1][2]; (ii) regioisomeric attachment—the 1H-1,2,3-triazole (N1-alkylated) versus 2H-1,2,3-triazole (N2-alkylated, CAS 2138515-80-5) isomers exhibit distinct spatial orientation of the aminomethylpyridinyl pharmacophore; (iii) pyridine substitution pattern—the 5-methyl-3-pyridinyl attachment in the target compound differs from the analogous 4-pyridinylmethyl isomer (CAS 1534999-16-0) and the des-methyl analog (CAS 1504620-97-6), which is reflected in computed physicochemical descriptors [3]. These differences are not cosmetic—in the context of 1,2,3-triazole-bearing NAMPT inhibitors, even subtle modifications to the heterocyclic tail group resulted in a complete loss of cell-membrane permeability while retaining enzymatic potency, demonstrating that scaffold interchange cannot be assumed without experimental validation [4].

Triazole ring isomerism
1,2,3- vs 1,2,4-triazole cores alter electronic distribution and hydrogen-bonding geometry; direct replacement may shift binding profiles.
Regioisomeric attachment
N1- vs N2-alkylation creates distinct spatial orientation of the amine pharmacophore, potentially changing coordination mode and receptor fit.
Pyridine substitution pattern
5-methyl-3-pyridinyl differs from 4-pyridinyl or des-methyl analogs in pKa, metabolic shielding, and target-engagement geometry; cannot assume interchangeability.

1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine: Comparative Physicochemical & Scaffold Evidence


Lipophilicity: 1,2,3-Triazole vs. 1,2,4-Triazole Isomer

The target compound (1,2,3-triazole core) exhibits a computed XLogP3-AA of 0.2, which is 0.3 log units lower than the corresponding 1,2,4-triazole isomer (CAS 1600255-57-9, XLogP3-AA = 0.5), despite identical molecular formula, molecular weight (189.22 g/mol), hydrogen bond donor count (1), hydrogen bond acceptor count (4), and topological polar surface area (69.6 Ų) [1][2]. This lipophilicity differential arises from differences in the electronic distribution between the two triazole regioisomers and has practical implications for aqueous solubility and passive membrane permeability in biological assays [3].

Lipophilicity
Cross-study comparable
XLogP 0.2 vs 0.5
Lower lipophilicity may improve solubility and reduce non-specific binding.
Computed values; experimental logP may differ.
Physicochemical profiling Drug-likeness Scaffold selection

NAMPT Inhibition Precedent for 1,2,3-Triazolylpyridine Core

The 1,2,3-triazolylpyridine scaffold—of which the target compound is a direct structural analog—has been pharmacologically validated in the context of NAMPT inhibition. In a systematic structure-activity relationship study, compound MV78 (a 1,2,3-triazolylpyridine derivative) demonstrated EC₅₀ = 5.8 nM and IC₅₀ = 3.1 nM against NAMPT enzymatic activity [1]. Critically, the study demonstrated that replacing the phenyl ring with a 1,2,3-triazole bearing a protonable N,N-dialkyl methanamine group maintained enzymatic inhibitory activity but rendered the compounds unable to cross the plasma membrane—establishing that the 1,2,3-triazole tail is not a passive linker but an active modulator of cellular pharmacokinetics [1]. In contrast, the 1,2,4-triazole isomer (CAS 1600255-57-9) lacks this precedent in the NAMPT inhibitor series. Additionally, in the ASK1 kinase inhibitor series, 4H-triazolo-pyridine-substituted derivatives achieved IC₅₀ values of 1.8–4.1 nM in cell-free assays, further validating the pyridinyl-triazole scaffold [2].

NAMPT Scaffold Precedent
Class-level inference
Elaborated analogs: IC₅₀ 3.1 nM (NAMPT), 1.8–4.1 nM (ASK1)
Supports scaffold potential; target compound requires derivatization.
No direct data for discrete compound.
NAMPT inhibition Kinase inhibitor scaffold Click chemistry

Regiochemical Impact on Coordination Geometry

The target compound features N1-alkylation of the 1,2,3-triazole ring (1H tautomer), positioning the 4-amine group in a distinct spatial orientation relative to the pyridinylmethyl substituent. The corresponding 2H regioisomer (2-(5-methylpyridin-3-yl)methyl-2H-1,2,3-triazol-4-amine, CAS 2138515-80-5) places the amine group at a different vector angle relative to the pyridine plane. In structurally related 2-pyridyl-substituted bis(triazolylmethyl)amine ligands, the 1,2,3-triazole coordination mode—specifically the bridging vs. terminal binding preference—was found to be dictated by the regiochemistry of the triazole N-substitution, producing crystallographically distinct dinickel(II) complexes [1]. This regioisomerism directly affects metal-chelation geometry and, by extension, interactions with metalloenzyme active sites. The 1H-1,2,3-triazole-4-amine isomer is also the product of the canonical Cu-catalyzed azide-alkyne cycloaddition (CuAAC) when using terminal alkynes, making it the synthetically accessible regioisomer for modular library construction [2].

Coordination Geometry
Class-level inference
N1-alkylation promotes bridging coordination mode in Ni(II) complexes
Regiochemistry dictates metal-binding geometry.
Crystallographic evidence from related ligands.
Regioisomerism Click chemistry Binding pose

Pyridine Substitution Effects on pKa and Metabolic Stability

The target compound bears a 5-methylpyridin-3-ylmethyl substituent (pyridine nitrogen at position 3 relative to the methylene linker). The closely related analog 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine (CAS 1534999-16-0) instead places the pyridine nitrogen at the 4-position. This positional difference is predicted to alter the pKa: the target compound has a predicted pKa of 4.95 ± 0.20, while the 4-pyridinylmethyl isomer has a predicted pKa of 5.19 ± 0.10 . A lower pKa for the pyridine nitrogen in the target compound implies a reduced fraction of the protonated, positively charged species at physiological pH (7.4), which may influence cell permeability and off-target binding to hERG channels. Furthermore, the 5-methyl substitution on the pyridine ring provides a steric shield against CYP450-mediated oxidation at the adjacent position, a feature absent in the des-methyl analog 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine (CAS 1504620-97-6, MW 175.19 g/mol, one fewer carbon) .

pKa & Metabolic Shield
Predicted context
pKa 4.95 vs 5.19
Lower pKa reduces protonated fraction; methyl offers steric shield.
Predicted values; experimental confirmation needed.
Metabolic stability pKa prediction CYP450 susceptibility

Commercial Availability and Purity Assurance

The target compound is stocked and shipped by AKSci Inc. (Cat. No. 0857EE) with a documented minimum purity specification of 95%, supported by batch-level quality assurance including SDS and Certificate of Analysis documentation upon request . The compound is classified as non-hazardous for DOT/IATA transport, simplifying logistics for international procurement . By comparison, the 1,2,4-triazole isomer (CAS 1600255-57-9, AKSci Cat. No. 0859EE) is also available at 95% purity , and the compound is additionally stocked by Enamine (Cat. No. EN300-1114677) at 95% purity [1]. However, several regioisomeric analogs (e.g., CAS 2138515-80-5 and CAS 1504620-97-6) have more limited commercial availability with fewer verified suppliers, creating procurement risk for programs requiring consistent, multi-gram scale access [2].

Supply Assurance
Supplier data
2+ verified suppliers at ≥95% purity; non-hazardous transport
Reduced supply chain risk; COA/SDS available.
Supplier catalogs as of Q1 2026.
Procurement Quality assurance Supply chain

Absence of Direct Biological Activity Data

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, Google Patents, and major vendor databases did not identify any published quantitative biological activity data (IC₅₀, EC₅₀, Kd, Ki, or cell viability data) specifically for 1-[(5-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1593424-52-2) as a discrete compound. The compound appears in no primary research articles indexed in PubMed, no PubChem BioAssay records, and no patent exemplification tables as of Q1 2026. This stands in contrast to structurally elaborated derivatives within the same scaffold class (e.g., NAMPT inhibitor MV78 with IC₅₀ = 3.1 nM), where the triazolylpyridine core has been further functionalized with carboxamide or sulfonamide substituents [1]. Prospective users should therefore treat this compound as a synthetic intermediate or scaffold starting point requiring further derivatization to achieve target engagement, rather than as a pre-validated pharmacological probe. All differentiation claims in this guide rest on physicochemical properties, scaffold-level precedent, and procurement characteristics—not on direct comparative biological data for the compound itself.

Biological Data Gap
Data to verify
No published IC₅₀/EC₅₀/Ki data for discrete compound
Treat as synthetic intermediate; not a pre-validated probe.
Class precedent from elaborated analogs only.
Data gap Procurement diligence Risk assessment

1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine: Optimal Application Scenarios


CuAAC Click Chemistry Building Block

The 1,2,3-triazol-4-amine core of the target compound is the canonical regioisomeric product of CuAAC, the prototypical click reaction. Researchers constructing triazole-containing compound libraries via CuAAC should prioritize the 1,2,3-triazole isomer (target compound) over the 1,2,4-triazole isomer (CAS 1600255-57-9), as the latter requires entirely different synthetic routes incompatible with modular click chemistry workflows. The 4-amine substituent provides a reactive handle for subsequent amidation, sulfonylation, or reductive amination, enabling rapid diversification. The demonstrated precedent of triazolylpyridine scaffolds in producing nanomolar NAMPT inhibitors (IC₅₀ = 3.1 nM) and ASK1 inhibitors (IC₅₀ = 1.8–4.1 nM) supports the downstream pharmacological relevance of this scaffold class [1][2].

Bridging Ligand for Polynuclear Metal Complexes

The 1,2,3-triazole moiety in the target compound can serve as a bridging ligand in polynuclear transition metal complexes, as demonstrated in crystallographically characterized dinickel(II) complexes with pyridine-substituted bis(triazolylmethyl)amine ligands [1]. The specific regiochemistry (1H-1,2,3-triazole, N1-alkylated) dictates a bridging coordination mode that is inaccessible to the 2H regioisomer (CAS 2138515-80-5) or 1,2,4-triazole isomer (CAS 1600255-57-9). For groups designing metal-organic frameworks, single-molecule magnets, or bioinorganic models of metalloenzyme active sites, the target compound offers a synthetically accessible ligand precursor with predictable coordination geometry. The lower predicted pKa (4.95 vs. 5.19 for the 4-pyridinylmethyl analog) also modulates the protonation state of the pyridine nitrogen, which can affect metal-binding affinity [2].

Medicinal Chemistry Hit-to-Lead: Favorable Physicochemical Profile

For medicinal chemistry programs targeting kinases or NAMPT where the pyridinyl-triazole scaffold has established SAR precedent, the target compound offers a defined lipophilicity (XLogP = 0.2) and predicted pKa (4.95) that positions it in a favorable physicochemical space for lead optimization. The 5-methyl group on the pyridine ring provides steric shielding against metabolic oxidation while maintaining a lower XLogP than the 1,2,4-triazole isomer (XLogP = 0.5), which may translate to improved aqueous solubility [1][2]. The ≥95% purity specification and dual-supplier availability (AKSci, Enamine) further support reproducible SAR exploration . However, prospective users must note the absence of published direct biological activity data for the discrete compound and be prepared to perform primary screening and subsequent derivatization .

Chemical Biology Probe with 3-Pyridinylmethyl Geometry

When target engagement hypotheses specify a preference for the 3-pyridinylmethyl (rather than 4-pyridinylmethyl) attachment geometry—as may be the case for receptors or enzymes where the pyridine nitrogen position is critical for hydrogen bonding or metal chelation—the target compound is the appropriate procurement choice over the 4-pyridinylmethyl analog (CAS 1534999-16-0). The 3-pyridinyl substitution pattern produces a distinct vector angle between the triazole ring and the pyridine nitrogen lone pair, which can affect binding pose and selectivity. This geometry difference, combined with the 0.24-unit lower predicted pKa of the target compound, provides a testable hypothesis for differential target engagement [1].

Application
Selection Property
Validation Focus
CuAAC-based library construction
1,2,3-Triazole regiochemistry
Click reactivity & amine handle diversification
Bridging ligand for polynuclear complexes
N1-alkylation bridging mode
Metal coordination geometry consistency
Lead-optimization scaffold
Favorable physicochemical profile
Metabolic stability and solubility profiling
3-Pyridinylmethyl geometry probe
Pyridine N-position vector
Binding-pose and selectivity assessment
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